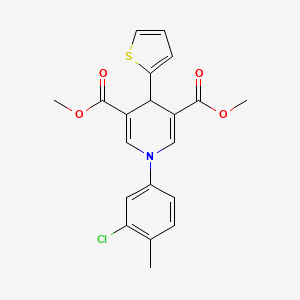
4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide
Descripción general
Descripción
4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNF or 4-CNPF and is a white or off-white powder with a molecular weight of 401.8 g/mol.
Mecanismo De Acción
The mechanism of action of CNF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. CNF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, CNF can alter the expression of various genes and proteins in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that CNF can induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. CNF has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNF has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, CNF also has some limitations, such as its relatively high cost and limited availability in large quantities. Furthermore, CNF may have some toxic effects on certain cell types, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on CNF, such as:
1. Optimization of the synthesis method to improve the yield and purity of CNF.
2. Investigation of the mechanism of action of CNF in various diseases and cell types.
3. Development of novel drug delivery systems for CNF to improve its bioavailability and therapeutic efficacy.
4. Exploration of the potential applications of CNF in materials science and environmental science.
5. Investigation of the potential side effects and toxicity of CNF in vivo and in vitro.
Conclusion:
In conclusion, 4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide or CNF is a chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and environmental science. CNF has shown promising results as an anticancer agent and as a potential drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CNF and to explore its potential applications in different fields.
Aplicaciones Científicas De Investigación
CNF has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, CNF has shown promising results as an anticancer agent and as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. In materials science, CNF has been used as a building block for the synthesis of various polymers and nanomaterials with unique properties. In environmental science, CNF has been studied for its potential use in water treatment and as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O4/c20-17-11-15(23(25)26)7-10-18(17)27-16-8-1-12(2-9-16)19(24)22-14-5-3-13(21)4-6-14/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJKTXZTMHMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide](/img/structure/B3534422.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B3534450.png)
![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3534469.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3534476.png)

![3-(2-chlorophenyl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3534485.png)
![1-[3-(2-chloro-4-nitrophenoxy)benzoyl]piperidine](/img/structure/B3534489.png)
![N-(2,3-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3534495.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)acetamide](/img/structure/B3534499.png)
![N-(4-chloro-3-{[(2-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3534510.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-iodo-2-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3534514.png)
![methyl (7-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3534524.png)

![N-(2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B3534533.png)
